ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the thiazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiophen-2-ylmethyl group: This is achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the thiophen-2-ylmethyl group or the ester group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4′-methoxybiphenyl-4-carboxylate: Similar ester structure but lacks the thiazinan and thiophen-2-ylmethyl groups.
Ethyl (2Z)-chloro [ (4-methoxyphenyl)hydrazono]acetate: Shares the 4-methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its combination of a thiazinan ring, thiophen-2-ylmethyl group, and ester functionality
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-3-34-25(32)17-6-8-19(9-7-17)28-26-29(16-21-5-4-14-35-21)23(30)15-22(36-26)24(31)27-18-10-12-20(33-2)13-11-18/h4-14,22H,3,15-16H2,1-2H3,(H,27,31) |
InChI Key |
HDIGNRULVHZOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CC4=CC=CS4 |
Origin of Product |
United States |
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